
Warfarin potassium
Descripción general
Descripción
Warfarin potassium is an anticoagulant medication used in the prophylaxis and treatment of venous thrombosis and thromboembolic events . It is in the anticoagulant class of drugs and is commonly used to treat and prevent blood clots . It has multiple FDA-approved and off-label clinical uses .
Synthesis Analysis
The asymmetric synthesis of warfarin, an important anticoagulant, has been evaluated using a reconfigurable reaction platform capable of performing batch, continuous flow, and plug-flow synthesis . The synthesis of warfarin can be prepared by both selective and non-selective synthesis from coumarin derivatives .
Molecular Structure Analysis
The molecular formula of Warfarin potassium is C19H15KO4 . The molecular weight is 346.4 g/mol . The IUPAC name is potassium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate . The InChI is 1S/C19H16O4.K/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3;/q;+1/p-1 .
Chemical Reactions Analysis
Warfarin competitively inhibits the vitamin K epoxide reductase complex 1 (VKORC1), an essential enzyme for activating the vitamin K available in the body . Through this mechanism, warfarin can deplete functional vitamin K reserves and thereby reduce the synthesis of active clotting factors .
Physical And Chemical Properties Analysis
Warfarin potassium is an odorless and colorless solid . It is a methyl ketone, a hydroxycoumarin, and a member of benzenes .
Aplicaciones Científicas De Investigación
Anticoagulant Therapy
Warfarin potassium is widely used as an effective anticoagulant in patients with a history of strong risk factors for venous thromboembolism (VTE) . It works by inhibiting the vitamin K epoxide reductase complex (VKORC1), which is essential for the clotting process .
Drug-Nutrient Interactions
In cardiology, Warfarin is commonly used alongside acetylsalicylic acid (ASA) as prophylactic therapies against thromboembolic events. These drugs can interact with nutrients, impeding drug absorption and altering micronutritional status . This interaction could be investigated to potentiate the drug effects .
Vascular Calcification
One of the lesser-known long-term side effects of Warfarin is an increase in systemic arterial calcification . This is significant due to the association between vascular calcification and cardiovascular morbidity and mortality .
Comparison with Direct Oral Anticoagulants (DOACs)
Recent studies have shown that multiple DOACs are associated with slower progression of vascular calcification than Warfarin . This comparison provides valuable insights into the development of new anticoagulant therapies .
Drug Metabolism
Administered Warfarin is predominantly metabolized by CYP2C9 to inactive products . Understanding this metabolic pathway can help in predicting drug interactions and personalizing dosage.
Micronutritional Status
Warfarin might influence the micronutritional status of patients through different mechanisms such as binding or modification of binding properties of ligands, absorption, transport, cellular use or concentration, or excretion .
Mecanismo De Acción
Target of Action
Warfarin potassium, also known as Potassium warfarin, primarily targets the Vitamin K Epoxide Reductase Complex 1 (VKORC1) . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the activation of certain clotting factors in the body .
Mode of Action
Warfarin potassium acts as an antagonist to vitamin K . It inhibits the function of VKORC1, blocking the reduction of vitamin K epoxide to its active form . This inhibition prevents the synthesis of biologically active forms of various clotting factors that are vitamin K-dependent .
Biochemical Pathways
The primary biochemical pathway affected by warfarin potassium is the vitamin K cycle . By inhibiting VKORC1, warfarin potassium disrupts the cycle, leading to a decrease in the concentration of clotting factors II, VII, IX, and X . These factors are essential for blood coagulation, and their reduction results in an anticoagulant effect .
Pharmacokinetics
Warfarin potassium exhibits nearly 100% oral bioavailability . It is extensively metabolized in the liver by several enzymes, including CYP2C9, 2C19, 2C8, 2C18, 1A2, and 3A4 . The elimination of warfarin is almost entirely by metabolism, with a small amount excreted unchanged . Approximately 80% of the total dose is excreted in the urine, with the remaining 20% appearing in the feces . The half-life of R-warfarin is longer than that of S-warfarin .
Result of Action
The primary result of warfarin potassium’s action is a reduction in blood clotting . By inhibiting the synthesis of active clotting factors, warfarin potassium prevents the formation and migration of blood clots . This makes it an effective treatment for conditions like venous thromboembolism, pulmonary embolism, and thromboembolism associated with atrial fibrillation or cardiac valve replacement .
Action Environment
The action of warfarin potassium can be influenced by various environmental factors , including diet, physical condition of the patient, and concomitant medications . For example, foods rich in vitamin K can reduce the effectiveness of warfarin potassium . Additionally, certain medications can interact with warfarin potassium, altering its anticoagulant effect .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
potassium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4.K/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHYKIAQCMIPTB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15KO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042324 | |
| Record name | Potassium warfarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Warfarin potassium | |
CAS RN |
2610-86-8 | |
| Record name | Warfarin potassium [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002610868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy-3-(3-oxo-1-phenylbutyl)-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium warfarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Warfarin potassium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | WARFARIN POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I47IU4FOCO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
































Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


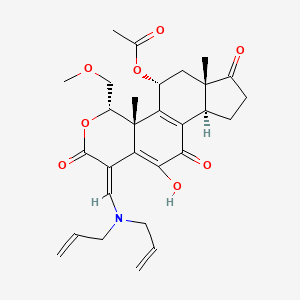
![Diethyl 6-methoxy-5,7-dihydroindolo[2,3-b]carbazole-2,10-dicarboxylate](/img/structure/B1684008.png)
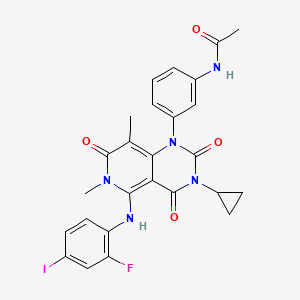
![N-[4-[1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-N'-methylurea](/img/structure/B1684011.png)
![4,4'-(6-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine](/img/structure/B1684013.png)
![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol](/img/structure/B1684014.png)
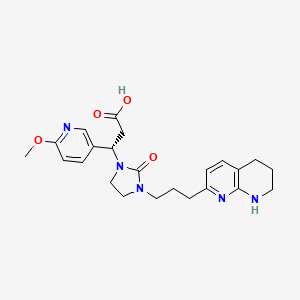
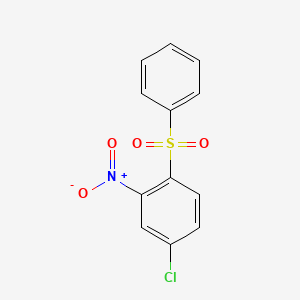
![1-(2-(dimethylamino)ethyl)-3-(((2R,4aS,5R,10bS)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl)methyl)urea](/img/structure/B1684020.png)
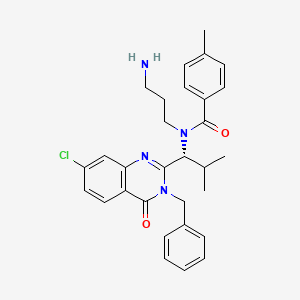
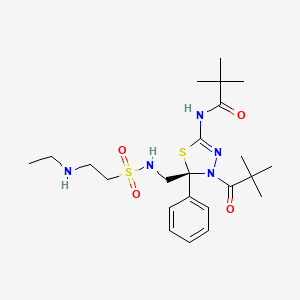
![(2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide](/img/structure/B1684023.png)
![4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-Fluoren-9-one](/img/structure/B1684025.png)